molecular formula C15H10ClFN2OS B2490572 2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868371-01-1

2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2490572
CAS No.: 868371-01-1
M. Wt: 320.77
InChI Key: XBKDLWQSNZMNNC-SDXDJHTJSA-N
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Description

2-Chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. This specific compound possesses a unique 2,3-dihydro structure with an imine (C=N) functional group, making it a molecule of high interest for exploring novel bioactive agents. Benzothiazole derivatives have been extensively studied for their wide spectrum of biological activities, which include serving as antimicrobial agents against gram-positive and gram-negative bacteria, as well as exhibiting anticancer, antitubercular, and anti-inflammatory properties in research settings . The presence of the 2-chlorobenzamide moiety and the fluoro-substituent on the benzothiazole ring in this molecule is strategically significant, as such substitutions are often key in modulating the compound's electronic properties, lipophilicity, and its interaction with biological targets, thereby influencing the potency and selectivity in research applications . Researchers can leverage this compound as a key synthetic intermediate for the development of new therapeutic candidates or as a pharmacological tool for probing disease mechanisms. Its structure aligns with derivatives that have shown promise in ongoing clinical trials for various conditions, underscoring the continued research value of the benzothiazole chemotype .

Properties

IUPAC Name

2-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c1-19-13-11(17)7-4-8-12(13)21-15(19)18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKDLWQSNZMNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form the benzothiazole ring. This intermediate is then reacted with 4-fluoro-3-methylbenzoyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazole derivatives .

Scientific Research Applications

2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific combination of substituents and the benzothiazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with dual fluorination, which enhances its biological activity. Its empirical formula is C14H12ClF2N3SC_{14}H_{12}ClF_{2}N_{3}S with a molar mass of approximately 321.78 g/mol.

The biological activity of 2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms increases its binding affinity and selectivity towards these targets, leading to potent biological effects. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulating cellular pathways involved in signal transduction.

Antitumor Activity

Recent studies have indicated that compounds related to the benzothiazole family exhibit significant antitumor activity. For instance, derivatives have shown promising results in inhibiting solid tumor cell growth. A related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative effects . This suggests that similar structural motifs in 2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide may confer antitumor properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various assays. For example, it may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often implicated in cancer progression . The selectivity towards class I HDACs enhances its therapeutic potential.

Case Studies

  • In Vitro Studies : A study on related benzothiazole derivatives showed that compounds with similar structures inhibited cell proliferation effectively in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of benzothiazole derivatives in tumor growth inhibition. For instance, FNA exhibited a tumor growth inhibition rate of approximately 48.89% compared to controls . Such findings support the potential application of 2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide in cancer therapy.

Data Summary Table

Biological Activity IC50 Value Cell Line Mechanism
Antitumor1.30 μMHepG2Induction of apoptosis
HDAC Inhibition95.48 nMVariousInhibition of histone deacetylases

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